(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-bromophenyl group at the carbonyl end and a 3-methylthiophen-2-yl group at the propenone terminus. Chalcones like this are studied for their diverse applications, including nonlinear optical (NLO) properties, biological activity, and crystallographic behavior . The bromine substituent enhances molecular polarizability and may contribute to antiviral or antimicrobial activity, while the methylthiophene moiety introduces steric and electronic effects that influence intermolecular interactions .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHCMXSYQKKMY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Thiophene-Based Chalcones
- (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (): Replaces the 3-methylthiophen-2-yl group with a simpler thiophen-2-yl group. The methyl group in the target compound may enhance lipophilicity, affecting bioavailability . Applications: Used as a screening compound in drug discovery due to its structural simplicity .
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Compound V, ) :
Heteroaromatic Ring Replacements
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () :
- Replaces the thiophene with a fluorophenyl group.
- Key Differences : The fluorophenyl group introduces strong electronegativity, leading to distinct hydrogen-bonding interactions (e.g., C–H⋯F). The planar structure (inter-ring dihedral angle: 8.49°) contrasts with thiophene-containing analogs, which may exhibit greater torsional flexibility .
Electronic and Optical Properties
- (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one () :
- Features a nitro group (strong electron-withdrawing) instead of methylthiophene.
- Key Differences : The nitro group significantly lowers the LUMO energy, enhancing NLO response. HOMO-LUMO gaps calculated at B3LYP/6-31+G(d) are narrower (4.12 eV) compared to methylthiophene derivatives, which typically exhibit gaps >4.5 eV due to the electron-donating methyl group .
Crystallographic and Intermolecular Interactions
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one () :
(2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () :
- Dual halogen substitution (Cl and F).
- Key Differences : Fluorine’s high electronegativity leads to stronger hydrogen bonding (C–H⋯F) compared to bromine or methyl groups. The target compound’s crystal packing may rely more on weak C–H⋯S interactions from the thiophene ring .
Biological Activity
(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound noted for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system and are recognized for their potential therapeutic applications. This article delves into the biological activity of this specific chalcone, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Chalcones, including this compound, exhibit a variety of biological activities. The following sections detail the specific activities and mechanisms of action.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. The mechanisms through which it exerts these effects include:
- Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Signaling Pathways : The compound has been observed to interfere with critical signaling pathways involved in cancer progression, such as NF-κB and STAT3 pathways. For instance, it was found to downregulate the phosphorylation of STAT3 in breast cancer cell lines, leading to reduced tumor growth and survival rates .
| Cancer Cell Line | Effect | Mechanism |
|---|---|---|
| MDA-MB-231 | ↓ Phosphorylation of STAT3 | Inhibition of signaling pathways |
| A549 | ↓ Cell Viability | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have been documented against various bacterial and fungal strains. The compound demonstrates:
- Broad-spectrum Activity : It exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 µg/mL |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
| Candida albicans | Antifungal activity | 16 µg/mL |
Anti-inflammatory Activity
Chalcones have also been recognized for their anti-inflammatory effects. Research indicates that:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study published in MDPI demonstrated that the compound significantly inhibited the growth of breast cancer cells by targeting the NF-kB signaling pathway . The results suggested a potential role in developing new cancer therapies.
- Antimicrobial Evaluation : Research conducted on various microbial strains indicated that this chalcone exhibited notable antimicrobial properties, making it a candidate for further development into antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
